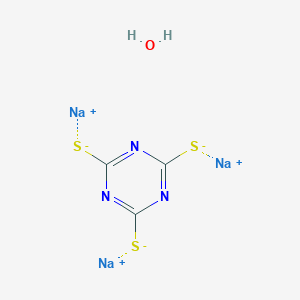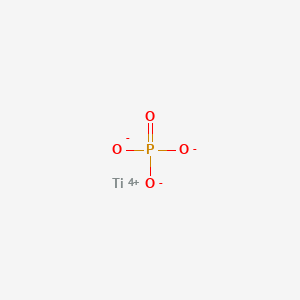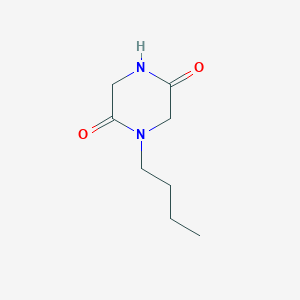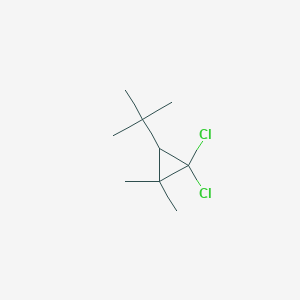
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane is a cyclopropane derivative that has been widely used in scientific research due to its unique properties. This compound is highly reactive and can undergo a variety of chemical reactions, making it a valuable tool for studying the mechanisms of various biological processes. In
Applications De Recherche Scientifique
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane has been used in a variety of scientific research applications. One of the most significant applications is in the study of enzyme-catalyzed reactions. This compound can be used to probe the active site of enzymes and to study the mechanisms of enzyme-catalyzed reactions. It has also been used in the synthesis of complex organic molecules and in the study of the reactivity of organic compounds.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane is not well understood. However, it is believed to act as a reactive electrophile, reacting with nucleophiles such as amino acids and nucleotides. This reactivity makes it a valuable tool for studying the mechanisms of various biological processes.
Effets Biochimiques Et Physiologiques
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane is a highly reactive compound that can cause damage to biological molecules such as proteins, DNA, and RNA. As a result, it is not suitable for use in vivo. However, it has been used in vitro to study the effects of reactive electrophiles on biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane in lab experiments is its high reactivity. This reactivity makes it a valuable tool for studying the mechanisms of various biological processes. However, its high reactivity also makes it difficult to work with, and it requires careful handling and purification to ensure its purity.
Orientations Futures
For the use of this compound include the development of new synthetic methods, the development of new drugs and therapies, and further research into its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane involves the reaction of tert-butyl chloride and dichloromethane in the presence of a strong base such as sodium hydride. The reaction yields a mixture of products, which can be separated and purified using various chromatography techniques. The purity of the final product is critical for its use in scientific research.
Propriétés
Numéro CAS |
17171-92-5 |
|---|---|
Nom du produit |
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane |
Formule moléculaire |
C9H16Cl2 |
Poids moléculaire |
195.13 g/mol |
Nom IUPAC |
3-tert-butyl-1,1-dichloro-2,2-dimethylcyclopropane |
InChI |
InChI=1S/C9H16Cl2/c1-7(2,3)6-8(4,5)9(6,10)11/h6H,1-5H3 |
Clé InChI |
LFKAUQAAELSUAM-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(Cl)Cl)C(C)(C)C)C |
SMILES canonique |
CC1(C(C1(Cl)Cl)C(C)(C)C)C |
Synonymes |
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



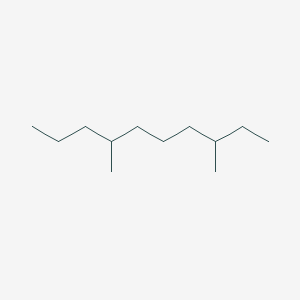
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
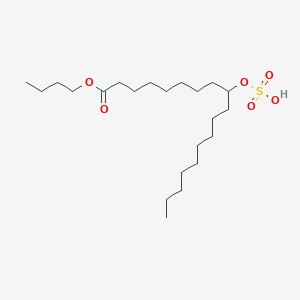
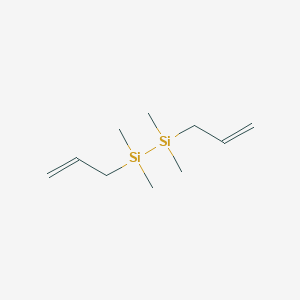
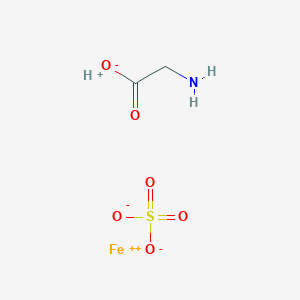
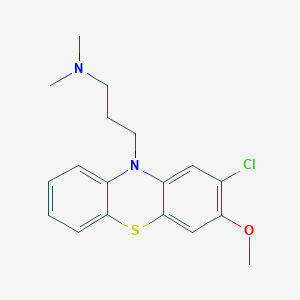
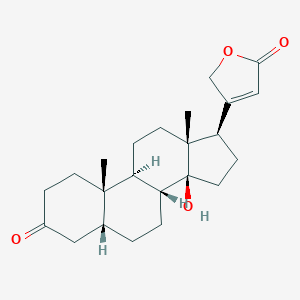
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
